molecular formula C14H20N2O B13743295 N,N-Dimethyl-5-methoxy-alpha-methyltryptamine CAS No. 101831-90-7

N,N-Dimethyl-5-methoxy-alpha-methyltryptamine

Cat. No.: B13743295
CAS No.: 101831-90-7
M. Wt: 232.32 g/mol
InChI Key: WDKDEBAFCKHQPF-UHFFFAOYSA-N
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Description

1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxyindole, which serves as the core structure.

    Alkylation: The 5-methoxyindole is then subjected to alkylation using N,N-dimethylpropan-2-amine under controlled conditions to introduce the dimethylamino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with serotonin receptors and other signaling pathways.

Comparison with Similar Compounds

1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine can be compared with other similar compounds, such as:

    5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Both compounds share a similar indole structure and exhibit psychoactive properties.

    N,N-dimethyltryptamine (DMT): Another indole derivative with psychoactive effects, but lacking the methoxy group present in 1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine.

    Serotonin: A naturally occurring indole derivative that acts as a neurotransmitter in the brain.

Properties

CAS No.

101831-90-7

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-(5-methoxy-1H-indol-3-yl)-N,N-dimethylpropan-2-amine

InChI

InChI=1S/C14H20N2O/c1-10(16(2)3)7-11-9-15-14-6-5-12(17-4)8-13(11)14/h5-6,8-10,15H,7H2,1-4H3

InChI Key

WDKDEBAFCKHQPF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N(C)C

Origin of Product

United States

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